Methyl 3-(fluorosulfonyl)isonicotinate

Description

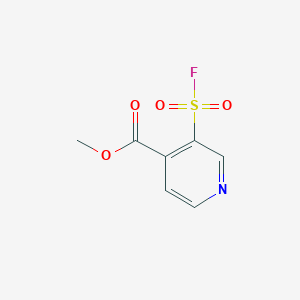

Methyl 3-(fluorosulfonyl)isonicotinate is a pyridine derivative characterized by a fluorosulfonyl (-SO₂F) substituent at the 3-position and a methyl ester (-COOCH₃) at the 4-position of the pyridine ring. The fluorosulfonyl group is a strong electron-withdrawing moiety, conferring unique reactivity and stability to the compound. This structure makes it valuable in organic synthesis, particularly in sulfonylation reactions, and as a precursor for pharmaceuticals or agrochemicals. Its physicochemical properties, such as high polarity and acidity at specific positions, are influenced by the interplay between the fluorosulfonyl and ester groups.

Properties

Molecular Formula |

C7H6FNO4S |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

methyl 3-fluorosulfonylpyridine-4-carboxylate |

InChI |

InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3 |

InChI Key |

LKOHZYVOQJNLMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate typically involves nucleophilic aromatic substitution reactions. One common method starts with methyl 3-nitropyridine-4-carboxylate, where the nitro group is replaced by a fluorosulfonyl group using fluoride anion as the nucleophile . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and cost-effectiveness. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include fluoride anions, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Methyl 3-(fluorosulfonyl)pyridine-4-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development due to its unique chemical properties.

Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-(fluorosulfonyl)pyridine-4-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate

- Structure : Features a carbamoyl (-CONH-) group linked to a 4-fluorophenyl ring at the 3-position .

- Reactivity : The carbamoyl group is less electron-withdrawing than fluorosulfonyl, reducing the pyridine ring’s activation toward electrophilic substitution. This compound is more suited for amide-bond-forming reactions.

- Applications : Likely used in medicinal chemistry for peptide-like structures or kinase inhibitors.

Methyl 3-(bromomethyl)isonicotinate

- Structure : Contains a bromomethyl (-CH₂Br) group at the 3-position .

- Reactivity : The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., alkylation). In contrast, the fluorosulfonyl group in the target compound facilitates sulfonate ester formation.

- Applications : Intermediate in alkylation reactions or polymer synthesis.

Methyl 3-aminoisonicotinate Derivatives

- Structure: Amino (-NH₂) group at the 3-position .

- Reactivity: The electron-donating amino group increases nucleophilicity, making these compounds ideal for diazotization or coupling reactions. The fluorosulfonyl analog’s electron-withdrawing nature instead promotes electrophilic attack.

- Applications : Precursors for heterocyclic compounds (e.g., triazoles) or bioactive molecules.

Substitution Patterns and Electronic Effects

Physicochemical Properties

- Solubility: Amino derivatives (e.g., Methyl 3-aminoisonicotinate) exhibit higher aqueous solubility due to hydrogen bonding, whereas bromomethyl or fluorosulfonyl analogs are more lipophilic .

- Stability : Fluorosulfonyl groups enhance thermal stability but may increase susceptibility to hydrolysis under basic conditions compared to methoxy or methyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.